molecular formula C23H24N2O8 B12458000 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12458000
M. Wt: 456.4 g/mol
InChI Key: PTGIJAFJLIPUFR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a methoxyphenyl group, and a dimethoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include methoxyphenyl isocyanate and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic compounds, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and dimethoxyphenyl groups may play a role in binding to these targets, while the pyrrolidine ring provides structural stability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H24N2O8

Molecular Weight

456.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1-[(3,5-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H24N2O8/c1-30-17-6-4-14(5-7-17)20(26)13-33-23(29)16-10-21(27)25(12-16)24-22(28)15-8-18(31-2)11-19(9-15)32-3/h4-9,11,16H,10,12-13H2,1-3H3,(H,24,28)

InChI Key

PTGIJAFJLIPUFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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